molecular formula C16H21N B11652641 Pyridine, 2-(1-adamantylmethyl)-

Pyridine, 2-(1-adamantylmethyl)-

Cat. No.: B11652641
M. Wt: 227.34 g/mol
InChI Key: GGNYZRAUXYTWQL-UHFFFAOYSA-N
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Description

2-[(ADAMANTAN-1-YL)METHYL]PYRIDINE is a compound that features a pyridine ring substituted with an adamantane moiety. Adamantane is a polycyclic hydrocarbon with a unique, highly symmetrical structure, which imparts significant rigidity and lipophilicity to the molecule. This combination of structural features makes 2-[(ADAMANTAN-1-YL)METHYL]PYRIDINE an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 2-[(ADAMANTAN-1-YL)METHYL]PYRIDINE typically involves the reaction of adamantane derivatives with pyridine compounds. One common method includes the alkylation of pyridine with an adamantane-based alkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-[(ADAMANTAN-1-YL)METHYL]PYRIDINE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety typically yields adamantane-1-carboxylic acid, while reduction of the pyridine ring results in 2-[(adamantan-1-yl)methyl]piperidine.

Scientific Research Applications

2-[(ADAMANTAN-1-YL)METHYL]PYRIDINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(ADAMANTAN-1-YL)METHYL]PYRIDINE exerts its effects is largely dependent on its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets more effectively. Once inside the cell, the pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

2-[(ADAMANTAN-1-YL)METHYL]PYRIDINE can be compared with other adamantane-containing compounds such as:

    Amantadine: Used as an antiviral and anti-Parkinson agent.

    Rimantadine: Another antiviral compound with a similar structure.

    Memantine: Used in the treatment of Alzheimer’s disease.

What sets 2-[(ADAMANTAN-1-YL)METHYL]PYRIDINE apart is its unique combination of a pyridine ring and an adamantane moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C16H21N

Molecular Weight

227.34 g/mol

IUPAC Name

2-(1-adamantylmethyl)pyridine

InChI

InChI=1S/C16H21N/c1-2-4-17-15(3-1)11-16-8-12-5-13(9-16)7-14(6-12)10-16/h1-4,12-14H,5-11H2

InChI Key

GGNYZRAUXYTWQL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC4=CC=CC=N4

Origin of Product

United States

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